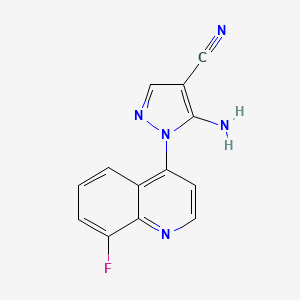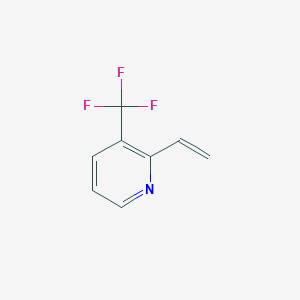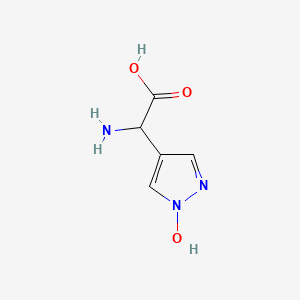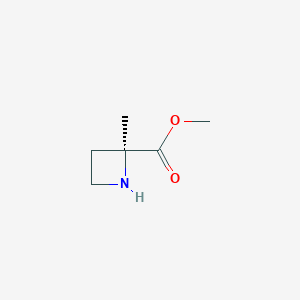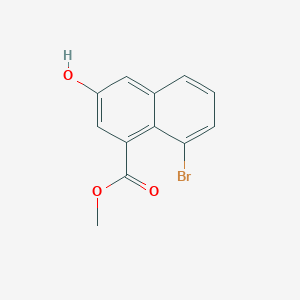
Methyl 8-bromo-3-hydroxy-1-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-bromo-3-hydroxy-1-naphthoate: is an organic compound with the molecular formula C12H9BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions: Methyl 8-bromo-3-hydroxy-1-naphthoate can be synthesized through the esterification of 8-bromo-3-hydroxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants overnight to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions would be essential for consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 8-bromo-3-hydroxy-1-naphthoate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through reactions such as nucleophilic aromatic substitution, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthoates depending on the nucleophile used.
科学的研究の応用
Chemistry: Methyl 8-bromo-3-hydroxy-1-naphthoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations, making it valuable in synthetic organic chemistry .
Biology and Medicine: Compounds similar to this compound have been studied for their anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require specific aromatic structures. Its bromine and hydroxyl groups provide sites for further functionalization, making it versatile for various applications .
作用機序
The mechanism by which Methyl 8-bromo-3-hydroxy-1-naphthoate exerts its effects is not fully understood. similar compounds have been shown to interact with cellular pathways involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways are crucial in regulating inflammatory responses and other cellular processes .
類似化合物との比較
Methyl 6-bromo-2-naphthoate: Similar in structure but with the bromine atom at a different position, affecting its reactivity and applications.
Methyl 4-bromo-3-hydroxy-2-naphthoate: Another brominated naphthoate with different substitution patterns, leading to variations in chemical behavior.
Uniqueness: Methyl 8-bromo-3-hydroxy-1-naphthoate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both bromine and hydroxyl groups on the naphthalene ring allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C12H9BrO3 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC名 |
methyl 8-bromo-3-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9BrO3/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6,14H,1H3 |
InChIキー |
IBVSZFFUNIJLIP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=CC(=C1)O)C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)

![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
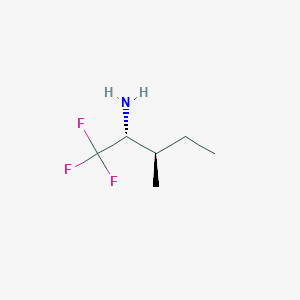
![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
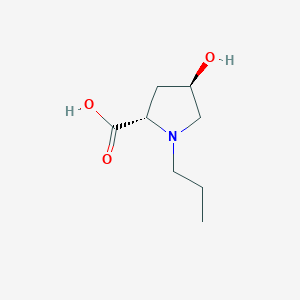
![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)

![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)

